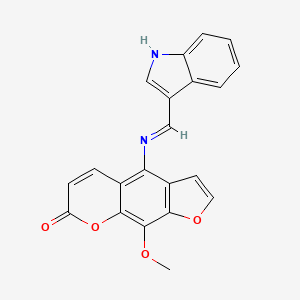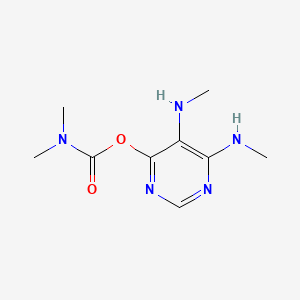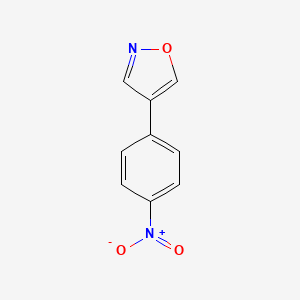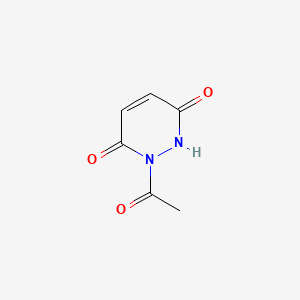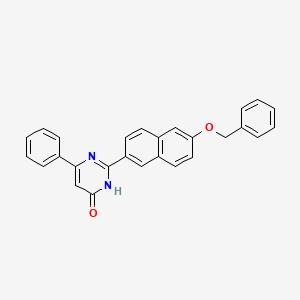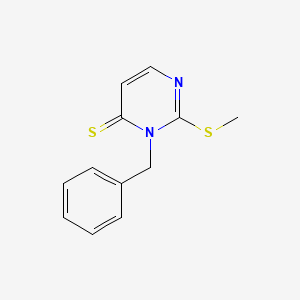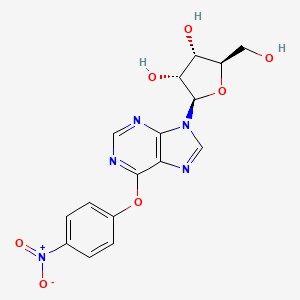![molecular formula C10H13N5O3 B12914022 3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 50767-24-3](/img/structure/B12914022.png)
3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a triazolopyrimidine core structure, which is known for its diverse biological activities and potential therapeutic applications. The presence of hydroxyl and hydroxymethyl groups on the cyclopentyl ring further enhances its chemical reactivity and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring with hydroxyl and hydroxymethyl groups can be synthesized through a series of reactions, including cyclization and functional group modifications.
Construction of the Triazolopyrimidine Core: The triazolopyrimidine core is constructed through a cyclization reaction involving appropriate precursors, such as hydrazine derivatives and pyrimidine intermediates.
Coupling of the Cyclopentyl and Triazolopyrimidine Units: The final step involves coupling the cyclopentyl intermediate with the triazolopyrimidine core under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triazolopyrimidine core can undergo reduction reactions to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the triazolopyrimidine core, and substituted compounds with various functional groups.
Applications De Recherche Scientifique
3-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways, including the inhibition of kinases and activation of apoptotic pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of the triazole and pyrimidine rings.
Uniqueness
3-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one is unique due to the presence of the cyclopentyl ring with hydroxyl and hydroxymethyl groups, which enhances its chemical reactivity and biological interactions compared to similar compounds.
Propriétés
Numéro CAS |
50767-24-3 |
|---|---|
Formule moléculaire |
C10H13N5O3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
3-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H13N5O3/c16-3-5-1-6(2-7(5)17)15-9-8(13-14-15)10(18)12-4-11-9/h4-7,16-17H,1-3H2,(H,11,12,18) |
Clé InChI |
PAHMQYGYMMLQKG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(C1CO)O)N2C3=C(C(=O)NC=N3)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


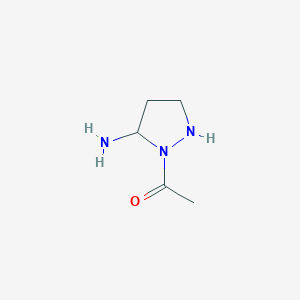
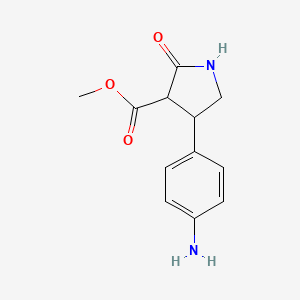

![(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)

